Cas no 40348-66-1 ((R)-Butane-1,2-diol)

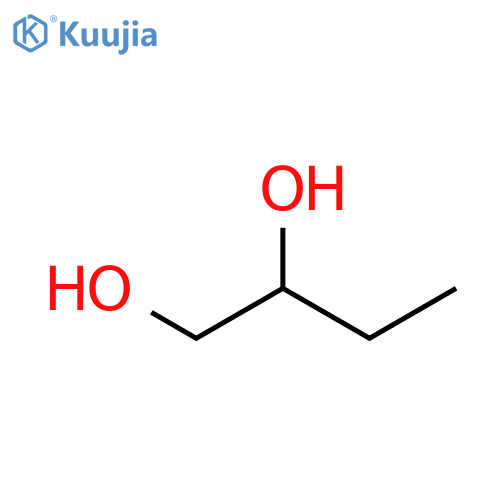

(R)-Butane-1,2-diol structure

商品名:(R)-Butane-1,2-diol

(R)-Butane-1,2-diol 化学的及び物理的性質

名前と識別子

-

- (R)-Butane-1,2-diol

- R-1,2-Butanediol

- (R)-1,2-Butanediol

- (R)-(-)-1,2-Butanediol

- (R)-(+)-1,2-Butanediol

- (2R)-butane-1,2-diol

- (R)-1,2-Butylene Glycol

- (R)-1,2-Dihydroxybutane

- 1,2-Butanediol,(R)-

- (-)-1,2-Butanediol

- AMY40578

- MFCD09953765

- CS-W005888

- AS-57499

- 1,2-Butanediol, (2R)-

- BMRWNKZVCUKKSR-SCSAIBSYSA-N

- 40348-66-1

- (2~{R})-butane-1,2-diol

- CHEBI:52685

- B4118

- EN300-7167370

- Q27123549

- DTXSID90348847

- NZ5

- AKOS016843611

-

- MDL: MFCD09953765

- インチ: 1S/C4H10O2/c1-2-4(6)3-5/h4-6H,2-3H2,1H3/t4-/m1/s1

- InChIKey: BMRWNKZVCUKKSR-SCSAIBSYSA-N

- ほほえんだ: CC[C@H](CO)O

計算された属性

- せいみつぶんしりょう: 90.06810

- どういたいしつりょう: 90.068079557g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 6

- 回転可能化学結合数: 2

- 複雑さ: 28.7

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.2

- トポロジー分子極性表面積: 40.5Ų

じっけんとくせい

- 密度みつど: 1.001

- ふってん: 60°C/1mmHg(lit.)

- フラッシュポイント: 190.3 °C at 760 mmHg

- 屈折率: 1.4360-1.4400

- PSA: 40.46000

- LogP: -0.25040

(R)-Butane-1,2-diol セキュリティ情報

-

記号:

- ヒント:に警告

- 危害声明: H319

- 警告文: P264-P280-P305+P351+P338+P337+P313

(R)-Butane-1,2-diol 税関データ

- 税関コード:2905399090

- 税関データ:

中国税関コード:

2905399090概要:

29053999090他のジオール。規制条件:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量包装する

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査

M.輸入商品検査

N.輸出商品検査要約:

29053999090その他のグリコール。規制条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.一般関税:30.0%

(R)-Butane-1,2-diol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | AS-57499-5G |

(2R)-butane-1,2-diol |

40348-66-1 | >97% | 5g |

£119.00 | 2025-02-08 | |

| eNovation Chemicals LLC | D960908-25g |

1,2-Butanediol, (2R)- |

40348-66-1 | 98% | 25g |

$125 | 2024-06-06 | |

| abcr | AB443431-100 g |

(R)-Butane-1,2-diol; . |

40348-66-1 | 100g |

€968.40 | 2023-05-18 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R63230-100g |

(R)-Butane-1,2-diol |

40348-66-1 | 100g |

¥4546.0 | 2021-09-08 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R835019-1g |

(R)-1,2-Butanediol |

40348-66-1 | >98% | 1g |

¥95.00 | 2022-09-28 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | R160952-5G |

(R)-Butane-1,2-diol |

40348-66-1 | >98.0%(GC) | 5g |

¥266.90 | 2023-09-01 | |

| eNovation Chemicals LLC | D479026-1g |

(R)-Butane-1,2-diol |

40348-66-1 | 97% | 1g |

$200 | 2023-09-03 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R63230-1g |

(R)-Butane-1,2-diol |

40348-66-1 | 1g |

¥116.0 | 2021-09-08 | ||

| Apollo Scientific | OR52088-10g |

(2R)-Butane-1,2-diol |

40348-66-1 | 98% | 10g |

£99.00 | 2023-09-02 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B4118-5g |

(R)-Butane-1,2-diol |

40348-66-1 | >98.0%(GC) | 5g |

¥2,250.00 | 2021-05-19 |

(R)-Butane-1,2-diol 関連文献

-

Michael Schmittel,Mukul Lal,Marc Schlosser,Hans-J?rg Deiseroth CrystEngComm 2003 5 294

-

Masahiro Okada,Satoko Ito,Akira Matsubara,Izumi Iwakura,Syusuke Egoshi,Minoru Ueda Org. Biomol. Chem. 2009 7 3065

-

Masahiro Okada,Satoko Ito,Akira Matsubara,Izumi Iwakura,Syusuke Egoshi,Minoru Ueda Org. Biomol. Chem. 2009 7 3065

推奨される供給者

Amadis Chemical Company Limited

(CAS:40348-66-1)(R)-Butane-1,2-diol

清らかである:99%

はかる:100g

価格 ($):240.0